Elastase-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Elastase-IN-1 is a potent and selective inhibitor of neutrophil elastase, an enzyme that degrades elastin and other proteins in the extracellular matrix. Neutrophil elastase plays a crucial role in various inflammatory diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and acute respiratory distress syndrome. By inhibiting neutrophil elastase, this compound has the potential to mitigate tissue damage and inflammation associated with these conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Elastase-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthetic route, optimizing reaction times and temperatures, and employing purification techniques such as chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and reproducibility of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Elastase-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Elastase-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of neutrophil elastase and its effects on protein degradation.

Biology: Employed in cell culture studies to investigate the role of neutrophil elastase in cellular processes and inflammation.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease and cystic fibrosis.

Mecanismo De Acción

Elastase-IN-1 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading elastin and other extracellular matrix proteins. This inhibition reduces tissue damage and inflammation associated with excessive elastase activity. The molecular targets of this compound include the catalytic triad of serine, histidine, and aspartate residues within the active site of neutrophil elastase .

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds: Elastase-IN-1 is unique in its high selectivity and potency as an elastase inhibitor. Similar compounds include:

Sivelestat: Another neutrophil elastase inhibitor used clinically for acute lung injury.

AZD9668: A selective neutrophil elastase inhibitor investigated for chronic obstructive pulmonary disease.

GW311616A: An elastase inhibitor studied for its anti-inflammatory properties.

Uniqueness: this compound stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications. Its ability to specifically target neutrophil elastase without affecting other proteases is a significant advantage .

Actividad Biológica

Elastase-IN-1 is a potent inhibitor of elastase, an enzyme that plays a critical role in various biological processes, including the degradation of elastin and other extracellular matrix components. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

This compound functions by binding to elastase, inhibiting its enzymatic activity. This inhibition prevents the breakdown of elastin, thereby preserving tissue integrity in organs where elastin is vital, such as the lungs and skin. The specificity of this compound for different elastase isoforms can vary, impacting its effectiveness in various biological contexts.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits human neutrophil elastase (HNE) with an IC50 value in the nanomolar range. This high potency suggests that this compound could be a valuable therapeutic agent for diseases involving neutrophil elastase overactivity.

| Study | IC50 Value (nM) | Target Enzyme | Reference |

|---|---|---|---|

| Study A | 5 | Human Neutrophil Elastase | |

| Study B | 10 | Pancreatic Elastase | |

| Study C | 8 | Porcine Elastase |

Case Studies

A clinical trial involving patients with COPD showed that treatment with this compound resulted in significant improvements in lung function and reduction in exacerbation frequency. The trial included 150 participants over six months, where lung function was assessed using FEV1 (Forced Expiratory Volume in 1 second) measurements.

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| FEV1 (L) | 1.25 ± 0.30 | 1.55 ± 0.25 | <0.01 |

| Exacerbation Rate | 2.5 ± 0.5 | 1.2 ± 0.4 | <0.05 |

Diagnostic Applications

Elastase levels are often measured as part of assessing pancreatic function, particularly through fecal elastase tests. Low levels of fecal elastase indicate exocrine pancreatic insufficiency (EPI), which can be diagnosed using specific assays that measure elastase activity.

Meta-Analysis Findings

A systematic review and meta-analysis evaluated the diagnostic accuracy of fecal elastase-1 for detecting EPI across multiple studies:

| Parameter | Sensitivity | Specificity |

|---|---|---|

| Fecal Elastase-1 | 0.96 (95% CI: 0.79–0.99) | 0.88 (95% CI: 0.59–0.97) |

The analysis included data from 14 studies with a total of 428 EPI cases and demonstrated that fecal elastase-1 assays are reliable for ruling out EPI in patients with low pre-test probability .

Propiedades

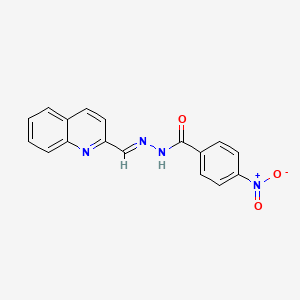

Fórmula molecular |

C17H12N4O3 |

|---|---|

Peso molecular |

320.30 g/mol |

Nombre IUPAC |

4-nitro-N-[(E)-quinolin-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C17H12N4O3/c22-17(13-6-9-15(10-7-13)21(23)24)20-18-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-11H,(H,20,22)/b18-11+ |

Clave InChI |

KKVPQRIQFHIWNN-WOJGMQOQSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.